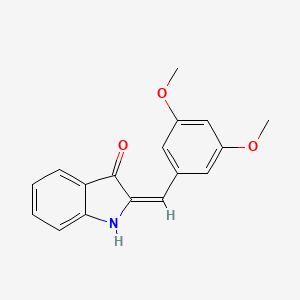
(2E)-2-(3,5-dimethoxybenzylidene)-1,2-dihydro-3H-indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-1-(3,5-DIMETHOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 2-[(E)-1-(3,5-DIMETHOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The structure of the compound is confirmed through various analytical techniques such as elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .
Chemical Reactions Analysis
2-[(E)-1-(3,5-DIMETHOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include glacial acetic acid, maleic anhydride, and thiosemicarbazide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(E)-1-(3,5-DIMETHOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(E)-1-(3,5-DIMETHOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound has been shown to interact with bacterial enzymes, such as the MurB protein of Staphylococcus aureus, through molecular docking studies . This interaction can inhibit the activity of the enzyme, leading to antimicrobial effects. Additionally, the compound exhibits antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
2-[(E)-1-(3,5-DIMETHOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE can be compared with other similar compounds, such as:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the indole nucleus and the 3,5-dimethoxyphenyl group in 2-[(E)-1-(3,5-DIMETHOXYPHENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2E)-2-[(3,5-dimethoxyphenyl)methylidene]-1H-indol-3-one |
InChI |
InChI=1S/C17H15NO3/c1-20-12-7-11(8-13(10-12)21-2)9-16-17(19)14-5-3-4-6-15(14)18-16/h3-10,18H,1-2H3/b16-9+ |
InChI Key |
XFUZPGFXIDTJHP-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/2\C(=O)C3=CC=CC=C3N2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)C3=CC=CC=C3N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11041815.png)
![5,7-diethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11041822.png)
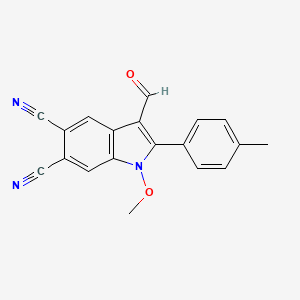
![Ethyl 2-[(5-(ethoxycarbonyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11041836.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11041837.png)
![4-tert-butyl-N-{1-[(3-fluoro-4-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11041841.png)
![8-Phenyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11041848.png)
![N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanesulfonamide](/img/structure/B11041855.png)
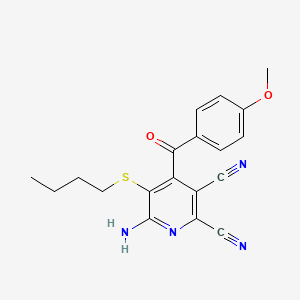
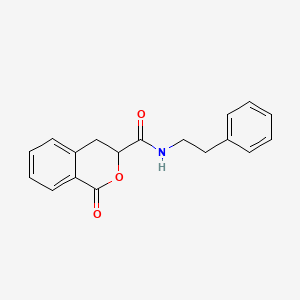
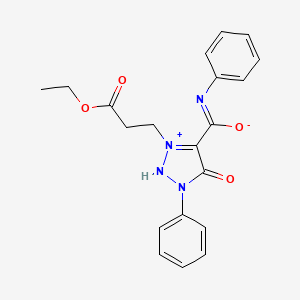
![1-Isopropyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione](/img/structure/B11041885.png)
![3-chloro-N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide](/img/structure/B11041903.png)
![6-[5-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041910.png)
